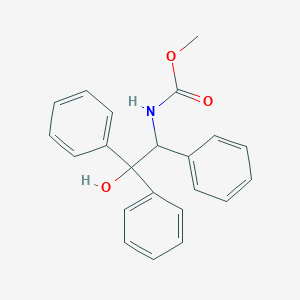

methyl N-(2-hydroxy-1,2,2-triphenylethyl)carbamate

Description

Methyl N-(2-hydroxy-1,2,2-triphenylethyl)carbamate is a carbamate derivative characterized by a sterically crowded 2-hydroxy-1,2,2-triphenylethyl backbone linked to a methyl carbamate group.

Properties

IUPAC Name |

methyl N-(2-hydroxy-1,2,2-triphenylethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO3/c1-26-21(24)23-20(17-11-5-2-6-12-17)22(25,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16,20,25H,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKZUAVPCBIFLIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC(C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-N-Carbomethoxy-2-amino-1,1,2-triphenylethanol typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzaldehyde derivatives and amino alcohols.

Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between the benzaldehyde derivative and the amino alcohol.

Reduction: The intermediate is then subjected to reduction using reducing agents like sodium borohydride or lithium aluminum hydride to yield the desired product.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain ®-(+)-N-Carbomethoxy-2-amino-1,1,2-triphenylethanol in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-(+)-N-Carbomethoxy-2-amino-1,1,2-triphenylethanol may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and high yield of the compound.

Chemical Reactions Analysis

Types of Reactions

®-(+)-N-Carbomethoxy-2-amino-1,1,2-triphenylethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into alcohols or amines.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.

Substitution: Alkyl halides, acyl chlorides, in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Substituted amino alcohols, esters.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds similar to methyl N-(2-hydroxy-1,2,2-triphenylethyl)carbamate exhibit significant anticancer properties. For instance, benzimidazole-derived analogs have been synthesized that demonstrate promising activity against cancer cell lines. The inclusion of the triphenylethyl moiety enhances the compound's ability to interact with biological targets, potentially leading to effective therapeutic agents against various cancers .

Neuroprotective Effects

Research has shown that carbamate derivatives can exhibit neuroprotective effects. These compounds may act by inhibiting acetylcholinesterase, thereby increasing the levels of acetylcholine in the synaptic cleft. This action is particularly beneficial in treating neurodegenerative diseases such as Alzheimer's disease. The structural features of this compound may contribute to its efficacy in this context .

Agricultural Applications

Insecticides and Pesticides

Carbamate compounds are widely utilized in agriculture as insecticides due to their effectiveness in pest control. This compound could be investigated for its potential as an active ingredient in pesticide formulations. Similar carbamates have been shown to disrupt neurotransmission in pests, leading to paralysis and death. The safety profile and environmental impact of such compounds are critical considerations in their development .

Cosmetic Formulations

Skin Care Products

The incorporation of carbamate compounds into cosmetic formulations has gained attention due to their moisturizing properties and ability to enhance skin penetration of active ingredients. This compound can be used as a stabilizing agent or emulsifier in creams and lotions. Its compatibility with various skin types makes it a valuable component in dermatological products aimed at improving skin hydration and texture .

Data Tables

| Application Area | Specific Use | Mechanism of Action |

|---|---|---|

| Medicinal Chemistry | Anticancer Agents | Interacts with biological targets |

| Neuroprotective Agents | Inhibits acetylcholinesterase | |

| Agriculture | Insecticides | Disrupts neurotransmission in pests |

| Cosmetics | Skin Care Products | Moisturizing and stabilizing agent |

Case Study 1: Anticancer Activity

A study published on benzimidazole derivatives demonstrated that modifying the structure with triphenylethyl groups significantly increased cytotoxicity against various cancer cell lines. The study highlighted the importance of structural optimization for enhancing therapeutic efficacy .

Case Study 2: Agricultural Use

Research on carbamate insecticides has shown that compounds like this compound can effectively control pest populations while maintaining a favorable environmental profile. Long-term studies indicated minimal residual effects on non-target species .

Case Study 3: Cosmetic Applications

A formulation study evaluated the impact of various carbamates on skin hydration levels. Results indicated that formulations containing this compound improved moisture retention significantly compared to control formulations without this compound .

Mechanism of Action

The mechanism of action of ®-(+)-N-Carbomethoxy-2-amino-1,1,2-triphenylethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing biochemical pathways and eliciting specific biological responses. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

a) (+)-(R)-2-Hydroxy-1,2,2-Triphenylethyl N,N-Diisopropylcarbamate (CAS 1086338-52-4)

- Molecular Formula: C₂₇H₃₁NO₃ vs. C₂₂H₂₁NO₃ (estimated for methyl carbamate).

- Key Difference : The carbamate group in this analogue features bulkier N,N-diisopropyl substituents instead of a methyl group, increasing lipophilicity and steric hindrance .

- Impact : The diisopropyl groups may enhance membrane permeability but reduce solubility in polar solvents compared to the methyl variant.

b) Methyl N-[2-(4-Hydroxyphenyl)ethyl]carbamate (7e)

c) Tetrahydroisoquinoline Derivatives (8a, 8b)

- Core Structure: These compounds feature a tetrahydroisoquinoline ring system with methoxy or ethoxy substituents, unlike the triphenylethyl backbone of the target.

- Functional Implications: The tetrahydroisoquinoline core may enhance binding to neurological targets, whereas the triphenylethyl group could favor interactions with hydrophobic binding pockets .

Physicochemical Trends

- Lipophilicity : The triphenylethyl group in the target compound increases logP compared to phenyl ethyl derivatives (e.g., 7d, 7e), favoring lipid bilayer penetration but limiting aqueous solubility.

- Steric Effects : The bulky triphenyl moiety may hinder nucleophilic attacks or enzymatic degradation, enhancing stability .

Biological Activity

Methyl N-(2-hydroxy-1,2,2-triphenylethyl)carbamate is a chiral compound with unique structural features, including a carbamate functional group and a triphenylethyl moiety with a hydroxyl substituent. This configuration contributes to its biological activity and potential pharmaceutical applications.

1.1 Interaction with Biological Targets

The compound exhibits notable binding affinities to biological targets due to its structural complexity. The presence of multiple phenyl groups enhances its hydrophobic interactions with enzyme active sites, while the hydroxyl group facilitates hydrogen bonding. These features make it a candidate for pharmacological studies, particularly in enzyme inhibition and receptor modulation.

Similar to other N-methyl carbamates, this compound likely interacts with acetylcholinesterase (AChE), leading to reversible carbamylation of the enzyme. This prevents the breakdown of acetylcholine at synaptic junctions, resulting in prolonged neurotransmitter activity . Such mechanisms have been broadly studied in carbamate insecticides but may also have therapeutic implications.

2.1 Anticholinesterase Activity

This compound is structurally related to other N-methyl carbamates known for their ability to inhibit AChE. This activity has potential applications in:

- Neurological Disorders : Treatment of conditions like Alzheimer's disease by modulating cholinergic signaling.

- Pesticides : Its structural analogs are used as insecticides due to their neurotoxic effects on pests .

2.2 Potential Anticancer Properties

The compound's chiral nature and steric hindrance may influence its interaction with enzymes involved in cancer cell metabolism. Structural similarities to other carbamates suggest potential roles in inhibiting microtubule polymerization or modulating xenobiotic metabolism in cancer cells .

3.1 Toxicity Mechanisms

As an N-methyl carbamate, the compound may cause symptoms associated with AChE inhibition, such as:

- Muscarinic effects (e.g., salivation, diarrhea).

- Nicotinic effects (e.g., muscle weakness).

- Central nervous system effects (e.g., seizures, respiratory depression) .

3.2 Safety Considerations

Studies on related compounds indicate that toxicity is dose-dependent and reversible due to the lability of the carbamyl-AChE bond compared to organophosphates . However, prolonged exposure could lead to cumulative effects.

4.1 Enzyme Binding Studies

Interaction studies have demonstrated that this compound exhibits high binding affinity toward AChE and related enzymes. Its bulky structure enhances selectivity by fitting into specific enzymatic pockets.

4.2 Cancer Cell Line Studies

Preliminary investigations into structural analogs suggest that this compound may inhibit enzymes overexpressed in cancer cells (e.g., cytochrome P450 isoforms). These findings open avenues for exploring its role as a chemotherapeutic agent .

5. Comparative Analysis

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Triphenylethyl moiety + hydroxyl | Potential AChE inhibitor; anticancer agent |

| Methyl N-(1-hydroxy-2,2,2-trichloroethyl)carbamate | Trichloroethyl group | Insecticidal properties |

| N-(1S)-Hydroxy-Triphenylethyl-Sulfonamide | Sulfonamide group | Antibacterial activity |

6. Research Gaps and Future Directions

Despite promising preliminary findings:

- Detailed pharmacokinetics and metabolism studies are required.

- In vivo toxicity assessments need to confirm its safety profile.

- Exploration of stereoisomer-specific activities could enhance therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.